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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Lysine
monohydrochloride as a key component in fixative solutions for electron microscopy. The

focus is on the Periodate-Lysine-Paraformaldehyde (PLP) fixative, a method renowned for its

excellent preservation of both ultrastructure and antigenicity. Additionally, the role of L-lysine in

enhancing glutaraldehyde fixation is explored.

Application Note 1: Periodate-Lysine-
Paraformaldehyde (PLP) Fixative
Principle and Advantages
The Periodate-Lysine-Paraformaldehyde (PLP) fixative is a specialized solution designed to

overcome some of the limitations of traditional aldehyde fixatives. Its unique formulation is

particularly advantageous for immunoelectron microscopy and the preservation of

carbohydrate-rich structures.[1][2]

The theoretical mechanism of PLP fixation involves a two-step process:

Oxidation: Sodium periodate (NaIO₄) selectively oxidizes carbohydrate moieties (vicinal

diols) present in glycoproteins, proteoglycans, and glycolipids, converting them into reactive
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aldehyde groups.

Cross-linking: L-Lysine, with its two primary amine groups, then acts as a cross-linking

agent, forming stable Schiff base linkages with the newly formed aldehydes on adjacent

carbohydrate chains. Paraformaldehyde contributes to the overall protein cross-linking,

further stabilizing the cellular architecture.

This targeted approach to cross-linking carbohydrates provides several key benefits:

Excellent Ultrastructural Preservation: PLP has been reported to preserve cellular

ultrastructure with a quality comparable to that achieved with glutaraldehyde, the gold

standard for morphological preservation.[1][2]

Superior Antigenicity Preservation: By avoiding the extensive protein cross-linking

characteristic of glutaraldehyde, PLP is much gentler on protein epitopes, making it an

excellent choice for immunocytochemical studies where antigen recognition is critical.[1]

Improved Preservation of Carbohydrate-Rich Structures: The specific targeting of

carbohydrate moieties makes PLP particularly effective for visualizing the glycocalyx,

basement membranes, and other glycoprotein-rich structures.

Quantitative Comparison of Fixatives
While direct quantitative morphometric comparisons in the literature are limited, the qualitative

advantages of PLP over standard fixatives are well-documented. The following table

summarizes the key characteristics of PLP in comparison to glutaraldehyde and

paraformaldehyde.
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Feature Glutaraldehyde Paraformaldehyde
Periodate-Lysine-
Paraformaldehyde
(PLP)

Primary Target Proteins (amines) Proteins (amines)
Carbohydrates (vicinal

diols), Proteins

Ultrastructure

Preservation
Excellent Good Excellent

Antigenicity

Preservation
Poor Good Excellent

Penetration Rate Slow Fast Moderate

Mechanism Cross-links proteins Cross-links proteins

Oxidizes

carbohydrates for

lysine cross-linking,

and cross-links

proteins

Experimental Protocols
Protocol 1: Preparation of Periodate-Lysine-
Paraformaldehyde (PLP) Fixative
This protocol is based on the original formulation described by McLean and Nakane (1974).

Materials:

L-Lysine monohydrochloride

Sodium phosphate dibasic (Na₂HPO₄)

Sodium phosphate monobasic (NaH₂PO₄)

Paraformaldehyde

Sodium periodate (NaIO₄)
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Distilled water

0.1 M Phosphate Buffer (pH 7.4)

1 M NaOH

Stock Solutions:

0.2 M Phosphate Buffer (Sorensen's Buffer):

Solution A: 0.2 M Sodium phosphate monobasic (27.6 g NaH₂PO₄·H₂O in 1 L distilled

water)

Solution B: 0.2 M Sodium phosphate dibasic (28.4 g Na₂HPO₄ in 1 L distilled water)

To prepare 0.1 M phosphate buffer (pH 7.4), mix 19.0 mL of Solution A and 81.0 mL of

Solution B and dilute with distilled water to a final volume of 200 mL. Adjust pH if

necessary.

8% (w/v) Paraformaldehyde Solution:

In a fume hood, heat 100 mL of 0.1 M phosphate buffer to 60°C.

Add 8 g of paraformaldehyde powder and stir.

Add 1-2 drops of 1 M NaOH to clear the solution.

Allow the solution to cool to room temperature.

0.2 M L-Lysine Solution:

Dissolve 3.65 g of L-Lysine monohydrochloride in 100 mL of 0.1 M phosphate buffer

(pH 7.4).

Final PLP Working Solution (prepare fresh):

To prepare 10 mL of PLP fixative:

Combine 5 mL of 8% paraformaldehyde solution with 5 mL of 0.2 M L-Lysine solution.
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Add 0.02 g of sodium periodate (NaIO₄).

Mix until the sodium periodate is completely dissolved.

The final concentrations will be approximately 4% paraformaldehyde, 0.1 M L-Lysine, and

0.01 M sodium periodate in 0.1 M phosphate buffer.

Protocol 2: Tissue Fixation and Processing for TEM
using PLP Fixative
This protocol provides a general workflow for fixing and processing tissue samples for

transmission electron microscopy using the PLP fixative.

Procedure:

Primary Fixation:

Immediately immerse small tissue blocks (no larger than 1 mm³) in freshly prepared PLP

fixative.

Incubate for 3-4 hours at 4°C. For perfusion fixation, perfuse the animal with the PLP

solution.

Washing:

Wash the tissue blocks three times in 0.1 M phosphate buffer (pH 7.4) for 10 minutes each

on ice.

Post-fixation (optional but recommended for enhanced contrast):

Post-fix the tissue in 1% osmium tetroxide (OsO₄) in 0.1 M phosphate buffer for 1 hour on

ice in a fume hood.

Washing:

Wash the tissue blocks three times in distilled water for 10 minutes each on ice.

Dehydration:
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Dehydrate the tissue through a graded series of ethanol:

50% ethanol for 10 minutes on ice.

70% ethanol for 10 minutes on ice.

90% ethanol for 10 minutes at room temperature.

100% ethanol, three changes of 10 minutes each at room temperature.

Infiltration:

Infiltrate the tissue with a mixture of resin and ethanol:

1:1 resin/ethanol for 1 hour at room temperature.

2:1 resin/ethanol for 1 hour at room temperature.

100% resin overnight at room temperature.

Embedding:

Embed the tissue in fresh resin in embedding capsules.

Polymerize the resin in an oven at 60°C for 48 hours.

Sectioning and Staining:

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

Collect sections on copper grids.

Stain with uranyl acetate and lead citrate for contrast enhancement.

Application Note 2: L-Lysine as an Enhancer of
Glutaraldehyde Fixation
Principle
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L-Lysine can also be used as an additive to glutaraldehyde-based fixatives to enhance the

cross-linking of proteins. Glutaraldehyde primarily cross-links proteins by reacting with their

amino groups, particularly the ε-amino group of lysine residues. By introducing additional free

L-lysine into the fixative solution, it is thought that lysine molecules can act as "bridges"

between glutaraldehyde-modified proteins, leading to a more extensively cross-linked and

stabilized protein network.

Advantages:

Increased Cross-linking Density: The addition of lysine can increase the number of cross-

links within the tissue, potentially improving the preservation of fine ultrastructural details.

Stabilization of Protein Complexes: The enhanced cross-linking may better stabilize large

protein complexes and prevent their extraction during subsequent processing steps.

Protocol 3: L-Lysine-Enhanced Glutaraldehyde Fixation
Materials:

Glutaraldehyde (EM grade)

L-Lysine monohydrochloride

0.1 M Cacodylate or Phosphate buffer (pH 7.2-7.4)

Fixative Solution Preparation:

Prepare a standard glutaraldehyde fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M

cacodylate buffer).

Immediately before use, add L-Lysine monohydrochloride to a final concentration of 0.05

M to 0.1 M.

Ensure the L-lysine is fully dissolved and the pH is readjusted to 7.2-7.4 if necessary.

Tissue Processing:
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Follow a standard glutaraldehyde fixation protocol for tissue processing, replacing the standard

fixative with the L-lysine-enhanced solution. The subsequent steps of washing, post-fixation,

dehydration, and embedding remain the same.
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Caption: Mechanism of Periodate-Lysine-Paraformaldehyde (PLP) fixation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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